molecular formula C7H6BrNO2 B1381725 2-Bromo-5-methoxypyridine-3-carbaldehyde CAS No. 1289177-58-7

2-Bromo-5-methoxypyridine-3-carbaldehyde

Cat. No. B1381725
CAS RN: 1289177-58-7
M. Wt: 216.03 g/mol
InChI Key: RTURKYUYTSBQDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It is used as a synthetic building block and as a pharmaceutical intermediate . The compound appears as a white to brown powder .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxypyridine-3-carbaldehyde can be represented by the SMILES string COC1=NC=C (Br)C=C1C=O . This indicates that the compound contains a bromine atom (Br) and a methoxy group (OCH3) attached to a pyridine ring, with a carbaldehyde group (C=O) also attached to the ring .


Physical And Chemical Properties Analysis

2-Bromo-5-methoxypyridine-3-carbaldehyde is a solid substance with a melting point between 93-100 °C . It is slightly soluble in water . The compound’s molecular weight is 216.03 .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has shown that compounds structurally related to 2-Bromo-5-methoxypyridine-3-carbaldehyde are utilized in chemical synthesis and catalysis. For instance, the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids demonstrates the utility of brominated pyridine carbaldehydes in synthesizing complex organic structures, indicating a potential application for 2-Bromo-5-methoxypyridine-3-carbaldehyde in similar catalytic processes (Cho & Kim, 2008).

Crystallography and Material Science

Another field where related compounds are significant is in crystallography and materials science. The structural determination of molecules like 5-Bromo-2-hydroxybenzaldehyde and its derivatives by X-ray diffraction sheds light on the importance of brominated aldehydes in understanding molecular conformations and designing new materials. This suggests that 2-Bromo-5-methoxypyridine-3-carbaldehyde could be relevant in the synthesis and structural analysis of novel materials (Chumakov et al., 2014).

Organic Electronics and Polymer Chemistry

Moreover, the incorporation of π-conjugated polymers into silica, using related brominated and methoxylated compounds, highlights the role these compounds play in the development of composite materials for electronic applications. The research in this area could point to uses for 2-Bromo-5-methoxypyridine-3-carbaldehyde in the creation of advanced materials for organic electronics and photonics (Kubo et al., 2005).

Medicinal Chemistry

In medicinal chemistry, the structural modification of brominated pyridines has been explored for the synthesis of biologically active compounds. Although the specific use of 2-Bromo-5-methoxypyridine-3-carbaldehyde is not detailed in the available literature, the methodologies developed for similar compounds could be applicable for synthesizing novel therapeutics or research tools in pharmacology and biochemistry (Boros et al., 2007).

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyridine-3-carbaldehyde is not specified in the search results. As a pharmaceutical intermediate, its mechanism of action would depend on the specific drug it is used to synthesize .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

2-bromo-5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTURKYUYTSBQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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